

Dacemazine hydrochloride CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dacemazine hydrochloride

Cat. No.: B606924 Get Quote

An In-Depth Technical Guide to Dacemazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dacemazine hydrochloride, a phenothiazine derivative, is a compound of interest in pharmacological research. This document provides a comprehensive technical overview of **dacemazine hydrochloride**, including its chemical identity, molecular structure, and known biological activities. It is designed to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, with a particular focus on its dual role as an H1 histamine antagonist and its potential as an anticancer agent. This guide synthesizes available data on its mechanism of action and provides generalized experimental protocols relevant to its study.

Chemical and Physical Properties

Dacemazine hydrochloride is the hydrochloride salt of dacemazine. Key identifying information and molecular properties are summarized below.



Property	Value	Citation(s)
CAS Number	25384-29-6	[1]
Molecular Formula	C16H17CIN2OS	[1]
Molecular Weight	320.84 g/mol	[1]
IUPAC Name	10-(N,N- Dimethylglycyl)phenothiazine hydrochloride	[1]
Synonyms	Ahistan hydrochloride, Histantine HCl	[1]
SMILES	O=C(N1C2=C(C=CC=C2)SC3 =CC=CC=C13)CN(C)C.[H]Cl	[1]

Molecular Structure:

The molecular structure of dacemazine features a tricyclic phenothiazine core, which is characteristic of this class of compounds. Attached to the nitrogen atom of the central ring is an N,N-dimethylglycyl group.

Mechanism of Action

Dacemazine hydrochloride's biological activity is primarily attributed to two distinct mechanisms: H1 histamine receptor antagonism and potential anticancer effects.

H1 Histamine Receptor Antagonism

Dacemazine hydrochloride acts as an antagonist at the histamine H1 receptor.[1] H1 receptor antagonists competitively block the action of histamine at these receptors, which can alleviate allergic reactions.[2] The primary mechanism involves preventing histamine from binding to H1 receptors on nerve endings, smooth muscles, and glandular cells.[3] While specific binding affinity data for **dacemazine hydrochloride** is not readily available in the cited literature, H1 antagonists are known to function as inverse agonists, stabilizing the inactive conformation of the receptor.[4]



Anticancer Activity

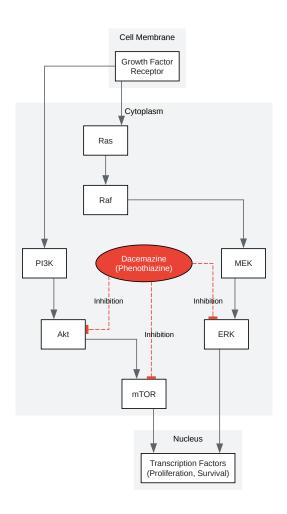
The potential anticancer effects of **dacemazine hydrochloride** are an area of active investigation. As a phenothiazine derivative, its mechanism of action is likely multifaceted and targets various hallmarks of cancer.[1] Phenothiazines have been shown to induce apoptosis, modulate critical signaling pathways, and inhibit angiogenesis.[5][6]

Signaling Pathways Implicated in the Anticancer Effects of Phenothiazines:

- PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation.
 Phenothiazines have been shown to inhibit this pathway, leading to decreased cell proliferation and induction of apoptosis.[5][6]
- MAPK/ERK1/2 Pathway: This pathway is involved in the regulation of cell growth and differentiation. Modulation of this pathway by phenothiazines can contribute to their antitumor effects.[5][6]

Below is a generalized diagram illustrating the potential points of intervention for phenothiazine derivatives like dacemazine in key cancer-related signaling pathways.





Click to download full resolution via product page

Figure 1: Potential signaling pathway inhibition by Dacemazine.

Experimental Protocols

Detailed experimental protocols for **dacemazine hydrochloride** are not extensively published. However, based on its known biological activities, the following are generalized methodologies that can be adapted for its study.

Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxic effects of **dacemazine hydrochloride** on cancer cell lines.

Objective: To determine the concentration of **dacemazine hydrochloride** that inhibits cell viability by 50% (IC₅₀).



Methodology:

- Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions until they reach approximately 80% confluency.
- Cell Seeding: Trypsinize the cells, count them using a hemocytometer or automated cell counter, and seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Allow the cells to adhere overnight.
- Compound Treatment: Prepare a stock solution of dacemazine hydrochloride in a suitable solvent (e.g., DMSO or sterile water). Perform serial dilutions to obtain a range of concentrations. Remove the old media from the wells and add the media containing the different concentrations of dacemazine hydrochloride. Include a vehicle control (media with the solvent at the highest concentration used) and a positive control (a known cytotoxic agent).
- Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
- Viability Assessment: Use a suitable cell viability reagent such as MTT, XTT, or a resazurinbased assay. Follow the manufacturer's instructions for the addition of the reagent and incubation.
- Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Assay by Flow Cytometry

This protocol outlines a method to quantify apoptosis induced by **dacemazine hydrochloride**.

Objective: To determine the percentage of apoptotic and necrotic cells after treatment with **dacemazine hydrochloride**.

Methodology:



- Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of dacemazine hydrochloride for a predetermined time.
- Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
- Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and a viability dye such as propidium iodide (PI) or 7-AAD, according to the manufacturer's protocol.
- Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
- Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
- Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) using appropriate software.

Below is a workflow diagram for a typical apoptosis assay.



Click to download full resolution via product page

Figure 2: Experimental workflow for an apoptosis assay.

Summary and Future Directions

Dacemazine hydrochloride is a phenothiazine derivative with established H1 histamine antagonist activity and emerging potential as an anticancer agent. Its chemical properties are well-defined, but a deeper understanding of its specific interactions with cancer-related signaling pathways is required. The generalized protocols provided herein offer a starting point for further investigation into its cytotoxic and apoptotic effects. Future research should focus on elucidating the precise molecular targets of **dacemazine hydrochloride** in cancer cells, conducting in vivo efficacy studies, and exploring its potential in combination therapies to



enhance its therapeutic index. The collection of quantitative data from such studies will be crucial for a comprehensive evaluation of its clinical potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of IC50 values of anticancer drugs on cells by D2O single cell Raman spectroscopy Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Analysis and modeling of cancer drug responses using cell cycle phase-specific rate effects PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Target Residence Time of Antihistamines Determines Their Antagonism of the G Protein-Coupled Histamine H1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dacemazine hydrochloride CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606924#dacemazine-hydrochloride-cas-number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com